molecular formula C14H22ClNO B15182593 (+-)-1-Amino-1-phenyl-2-octanone hydrochloride CAS No. 153787-99-6

(+-)-1-Amino-1-phenyl-2-octanone hydrochloride

Cat. No.: B15182593
CAS No.: 153787-99-6
M. Wt: 255.78 g/mol
InChI Key: FIAULXTXYHDNCD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-Amino-1-phenyl-2-octanone hydrochloride typically involves the reaction of phenylacetone with an appropriate amine under controlled conditions. One common method involves the reductive amination of phenylacetone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(±)-1-Amino-1-phenyl-2-octanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(±)-1-Amino-1-phenyl-2-octanone hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (±)-1-Amino-1-phenyl-2-octanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: A precursor in the synthesis of (±)-1-Amino-1-phenyl-2-octanone hydrochloride.

    Amphetamine: Shares a similar phenyl ring structure but differs in its side chain and functional groups.

    Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen atom.

Uniqueness

(±)-1-Amino-1-phenyl-2-octanone hydrochloride is unique due to its specific combination of an amino group, phenyl ring, and octanone chain, which imparts distinct chemical and biological properties

Properties

CAS No.

153787-99-6

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

1-amino-1-phenyloctan-2-one;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-2-3-4-8-11-13(16)14(15)12-9-6-5-7-10-12;/h5-7,9-10,14H,2-4,8,11,15H2,1H3;1H

InChI Key

FIAULXTXYHDNCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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